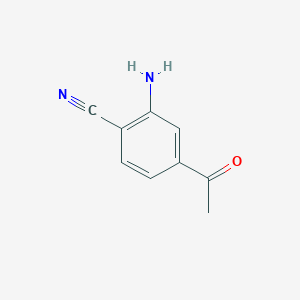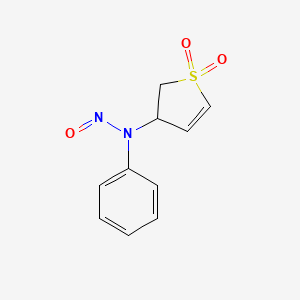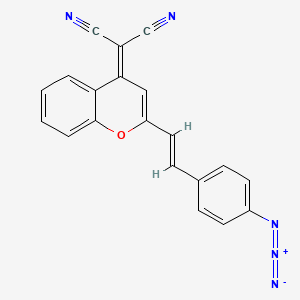
4-Acetyl-2-aminobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-amino-benzonitrile is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the fourth position and an amino group at the second position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Acetyl-2-amino-benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-acetylbenzonitrile with ammonia or an amine under suitable conditions. Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of 4-acetyl-2-amino-benzonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-2-amino-benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions
Major Products Formed
The major products formed from these reactions include substituted benzonitriles, amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Acetyl-2-amino-benzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-acetyl-2-amino-benzonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the acetyl group.
4-Cyanoacetophenone: Similar structure but lacks the amino group.
4-Acetylbenzonitrile: Similar structure but lacks the amino group.
Uniqueness
4-Acetyl-2-amino-benzonitrile is unique due to the presence of both an acetyl and an amino group on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
98012-86-3 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-acetyl-2-aminobenzonitrile |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-2-3-8(5-10)9(11)4-7/h2-4H,11H2,1H3 |
Clé InChI |
YIXQZWCACIDNQP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)





![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)

![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)

![benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12113389.png)

![2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol](/img/structure/B12113404.png)
